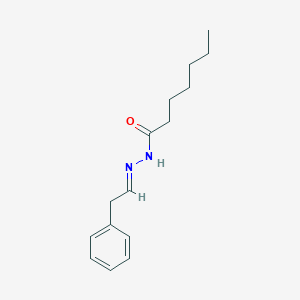![molecular formula C17H11Cl2NO3S2 B450143 METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a dichlorophenyl group, and a thienylcarbonylamino group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thienylcarbonylamino Group: This step involves the reaction of the thiophene derivative with thienylcarbonyl chloride in the presence of a base to form the thienylcarbonylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its effects.
相似化合物的比较
Similar Compounds
Methyl 4-(2,4-dichlorophenyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the thienylcarbonyl group.
Methyl 4-(2,4-dichlorophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate: Similar structure but has a phenylcarbonyl group instead of a thienylcarbonyl group.
Uniqueness
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to the presence of the thienylcarbonylamino group, which may impart distinct chemical and biological properties compared to similar compounds
属性
分子式 |
C17H11Cl2NO3S2 |
|---|---|
分子量 |
412.3g/mol |
IUPAC 名称 |
methyl 4-(2,4-dichlorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(10-5-4-9(18)7-12(10)19)8-25-16(14)20-15(21)13-3-2-6-24-13/h2-8H,1H3,(H,20,21) |
InChI 键 |
QALNQPWYVNHELH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3 |
规范 SMILES |
COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-{4-[({4-chloro-2-nitrobenzoyl}amino)methyl]benzyl}-2-nitrobenzamide](/img/structure/B450060.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B450061.png)
![4-[(2-bromophenoxy)methyl]-N'-(4-methoxybenzylidene)benzohydrazide](/img/structure/B450062.png)
![5-[(2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450064.png)
![N'-{3-nitrobenzylidene}-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B450066.png)


![2-[2-(2-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B450070.png)
![2,2,3,3-Tetrafluoropropyl 4-[(3-methoxyphenoxy)methyl]benzoate](/img/structure/B450071.png)
![5-chloro-2-methoxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B450072.png)
![{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE](/img/structure/B450073.png)
![2,4-dichloro-N-[3-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B450078.png)

![2-Ethoxy-3-nitro-4-[2-(4-methylphenyl)carbohydrazonoyl]phenyl acetate](/img/structure/B450083.png)
